

5-Chlorobenzofuran-2(3H)-one CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chlorobenzofuran-2(3H)-one

Cat. No.: B1589622

[Get Quote](#)

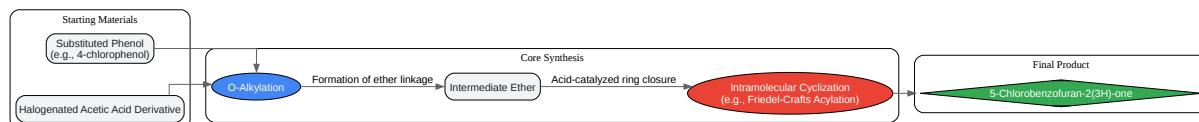
An In-depth Technical Guide to 5-Chlorobenzofuran-2(3H)-one

This guide provides a comprehensive technical overview of **5-Chlorobenzofuran-2(3H)-one**, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, known biological activities, and essential safety protocols, offering insights grounded in established scientific literature.

Core Compound Identification and Properties

5-Chlorobenzofuran-2(3H)-one is a halogenated derivative of benzofuranone, a structural motif found in numerous biologically active natural products.^[1] Its chemical identity is established by the following identifiers:

Property	Value	Source(s)
CAS Number	28033-47-8	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₅ ClO ₂	[4] [5]
Molecular Weight	168.58 g/mol	[5]
IUPAC Name	5-chloro-3H-1-benzofuran-2-one	[2]
Synonyms	5-chloro-2(3H)-Benzofuranone, 5-chloro-3H-2-benzofuran-1-one, 2(3H)-benzofuranone, 5-chloro-	[3] [5]


Physical Properties:

While comprehensive physical property data is not extensively consolidated, information from various suppliers indicates that **5-Chlorobenzofuran-2(3H)-one** is a solid at room temperature and should be stored in a dry, well-ventilated place.[\[5\]](#)[\[6\]](#)

Synthesis of 5-Chlorobenzofuran-2(3H)-one and Derivatives

The synthesis of the benzofuranone core and its derivatives is a well-established area of organic chemistry. The chloro-substitution at the 5-position can be achieved through various synthetic routes, often starting from a correspondingly substituted phenol.

A general, illustrative synthetic workflow for producing substituted benzofuranones is outlined below. The specific reagents and conditions would be adapted based on the desired final product.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for substituted benzofuranones.

Exemplary Protocol for a Related Benzofuranone Derivative:

The synthesis of benzofuranone derivatives often involves the cyclization of a precursor molecule. For instance, a common method for synthesizing the core benzofuran-3(2H)-one structure involves the intramolecular cyclization of a phenoxyacetic acid derivative. The following is an illustrative protocol adapted from literature for the synthesis of a related benzofuranone, which highlights the general principles that could be applied to the synthesis of **5-Chlorobenzofuran-2(3H)-one**.

Step 1: Synthesis of (4-chloro-2-formylphenoxy)acetic acid

- To a solution of 5-chlorosalicylaldehyde in a suitable solvent (e.g., acetone), add an equimolar amount of ethyl chloroacetate and an excess of a weak base (e.g., potassium carbonate).
- Reflux the mixture for several hours to facilitate the O-alkylation of the phenolic hydroxyl group.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture and evaporate the solvent.

- Hydrolyze the resulting ester with an aqueous base (e.g., sodium hydroxide) to yield the corresponding carboxylic acid.

Step 2: Intramolecular Cyclization to form **5-Chlorobenzofuran-2(3H)-one**

- The phenoxyacetic acid derivative from Step 1 can be cyclized under various conditions. A common method involves heating with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.
- The reaction mixture is heated to drive the intramolecular acylation, leading to the formation of the lactone ring of the benzofuranone system.
- After cooling, the product is typically precipitated by the addition of water.
- The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

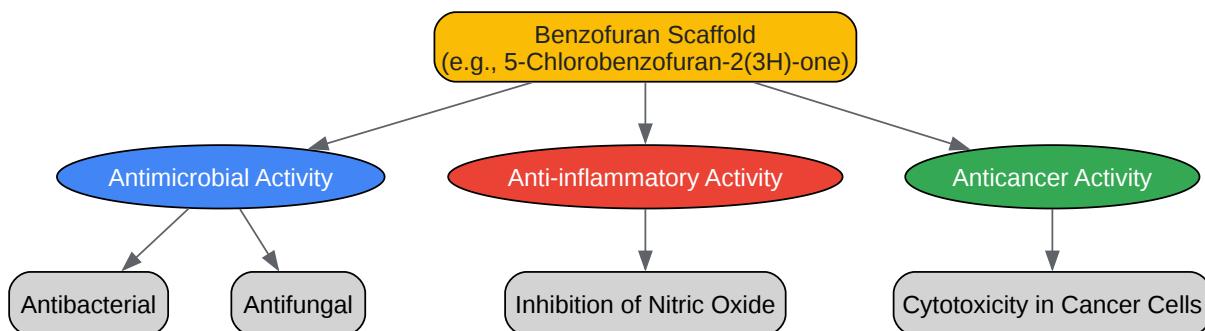
The choice of starting materials and reaction conditions is critical for achieving a good yield and purity of the final product. For instance, the use of microwave-assisted synthesis has been reported to accelerate the synthesis of certain benzofuran derivatives.^[7]

Biological and Pharmacological Significance

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][7]} The introduction of a chlorine atom at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity:

Several studies have highlighted the potential of benzofuran derivatives as antimicrobial agents.^{[8][9]} The benzofuran nucleus is a key component of naturally occurring compounds that act as defense mechanisms in plants against bacteria and fungi.^[8] Research on related chloro-substituted benzoxazolinones has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.^[8] Derivatives of 5-chlorobenzofuran have been synthesized and evaluated for their antibacterial activity.^[10] For instance, Schiff bases derived from a 5-chlorobenzofuran scaffold have shown promise as antibacterial agents.^[10]


Anti-inflammatory Activity:

Benzofuran derivatives have also been investigated for their anti-inflammatory properties.^[9] Some aza-benzofuran compounds have been shown to inhibit nitric oxide release in lipopolysaccharide (LPS)-stimulated mouse macrophages, suggesting a potential mechanism for their anti-inflammatory effects.^[9]

Anticancer Activity:

The benzofuranone core has been identified as a promising scaffold for the development of anticancer agents.^[1] The cytotoxic activity of benzofuran compounds is often linked to substituents at the C-2 position.^[7]

The following diagram illustrates the potential therapeutic applications stemming from the biological activities of the benzofuran scaffold.

[Click to download full resolution via product page](#)

Caption: Potential therapeutic applications of the benzofuran scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **5-Chlorobenzofuran-2(3H)-one**. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

- Harmful if swallowed, in contact with skin, or if inhaled.[2]
- Causes skin and serious eye irritation.[2]
- May cause respiratory irritation.[2]

Recommended Handling Procedures:

- Use only in a well-ventilated area or outdoors.[2]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
- Wash hands and any exposed skin thoroughly after handling.[2]
- Do not eat, drink, or smoke when using this product.[2]
- Wear protective gloves, protective clothing, eye protection, and face protection.[2]

First Aid Measures:

- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Storage:

- Store in a well-ventilated place. Keep container tightly closed.[2]
- Store locked up.

For detailed and up-to-date safety information, always refer to the latest Safety Data Sheet provided by the supplier.

Conclusion

5-Chlorobenzofuran-2(3H)-one represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its core benzofuranone structure is a well-recognized pharmacophore, and the presence of the chloro-substituent offers opportunities for modulating biological activity. Further research into the synthesis of new derivatives and a deeper investigation into their mechanisms of action are warranted to fully explore the therapeutic potential of this class of compounds.

References

- Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. *Journal of Fluorescence*, 34(4), 1-10.
- PubChem. (n.d.). 5-Chloro-1-benzofuran.
- American Elements. (n.d.). **5-Chlorobenzofuran-2(3H)-one** | CAS 28033-47-8.
- Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. *Cuestiones de Fisioterapia*, 54(1), 645-656.
- Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α -Aminosulfones. *Molecules*, 29(16), 3698.
- Patel, A. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. *Journal of Advanced Pharmaceutical Technology & Research*, 3(3), 178-183.
- Al-Azzawi, A. M., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. *International Multilingual Journal of Science and Technology*, 9(11).
- Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. *RSC Advances*, 9(46), 26750-26768.
- Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from *Penicillium crustosum* SCNU-F0046. *Molecules*, 30(16), 3698.
- ResearchGate. (n.d.). Synthesis and Antimicrobial activity of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and their derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 5-CHLOROISOBENZOFURAN-1(3H)-ONE - Safety Data Sheet [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. 5-CHLOROBENZOFURAN-2(3H)-ONE - CAS:28033-47-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 5-Chlorobenzofuran-3-one | 3261-05-0 [sigmaaldrich.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from *Penicillium crustosum* SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Chlorobenzofuran-2(3H)-one CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589622#5-chlorobenzofuran-2-3h-one-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com